![molecular formula C11H6F17I B1338451 3-(Perfluorooctyl)propyl iodide CAS No. 200112-75-0](/img/structure/B1338451.png)
3-(Perfluorooctyl)propyl iodide
Overview
Description
3-(Perfluorooctyl)propyl iodide, also known as 3-Perfluorooctyl-1-iodopropane or 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide, is a perfluoroalkyl-containing building block . It has a molecular formula of C11H6F17I and a molecular weight of 588.04 .
Synthesis Analysis
This compound is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors . A detailed synthesis process can be found in the paper "Ultra-Trace PFAS Detection Using Amplifying Fluorescent Polymers" .Molecular Structure Analysis
The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane . The InChI string is InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 . The canonical SMILES string is C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI .Chemical Reactions Analysis
As a perfluoroalkyl-containing building block, it is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .Scientific Research Applications
Surface Modification and Coatings
3-(Perfluorooctyl)propyl iodide: is utilized in the development of hydrophobic and oleophobic surfaces . Its perfluoroalkyl groups can be grafted onto surfaces to create coatings that repel water and oils, leading to applications in self-cleaning surfaces and anti-fingerprint coatings for electronic displays and solar panels .
Pharmaceutical Research
This compound serves as a building block in pharmaceutical research for the synthesis of fluoroalkylalkylthiols . These thiols are used in the development of new drugs, where the introduction of fluorine can enhance the biological activity and metabolic stability of pharmaceuticals .
Fire Suppression Systems
Due to its high fluorine content, 3-(Perfluorooctyl)propyl iodide is explored as a potential replacement for halon fire suppressants. Its effectiveness in extinguishing fires and low ozone depletion potential make it a candidate for next-generation fire suppression systems .
Material Science
In material science, this compound is used to modify the properties of polymers and create fluoropolymer composites . These composites exhibit enhanced chemical resistance, thermal stability, and mechanical properties, suitable for aerospace and automotive applications .
Analytical Chemistry
3-(Perfluorooctyl)propyl iodide: is employed in analytical chemistry as a fluorous tag for the purification of compounds. The fluorous tag enables the separation of target molecules from a mixture using fluorous solid-phase extraction techniques .
Agricultural Chemistry
The compound is involved in the synthesis of agrochemicals . The fluorinated groups can be introduced into molecules to improve the lipophilicity and efficacy of pesticides and herbicides .
Surface Energy Reduction
It is used in the production of tensioactive agents due to its ability to lower the free surface energy. This application is significant in the creation of non-stick coatings and lubricants .
Oligosaccharide Synthesis
In the field of biochemistry, 3-(Perfluorooctyl)propyl iodide is a key reagent in the automated fluorous-assisted solution-phase oligosaccharide synthesis . It activates thioglycoside donors, facilitating the synthesis of complex carbohydrates important for biological research .
Safety and Hazards
Mechanism of Action
Target of Action
3-(Perfluorooctyl)propyl iodide is a perfluoroalkyl-containing building block It is used in the preparation of fluoroalkylalkylthiols via zemplen deacylation .
Mode of Action
The mode of action of 3-(Perfluorooctyl)propyl iodide involves its use as a building block in the preparation of fluoroalkylalkylthiols . This process is facilitated through Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .
Biochemical Pathways
It is known to be involved in the synthesis of fluoroalkylalkylthiols and oligosaccharides , which suggests that it may influence related biochemical pathways.
Result of Action
Its role in the synthesis of fluoroalkylalkylthiols and oligosaccharides suggests that it may have significant effects at the molecular level .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBYTAXJHIPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457135 | |
Record name | 3-(Perfluorooctyl)propyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorooctyl)propyl iodide | |
CAS RN |
200112-75-0 | |
Record name | 3-(Perfluorooctyl)propyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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